2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Descripción general

Descripción

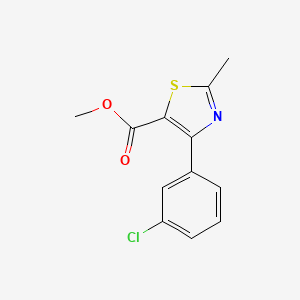

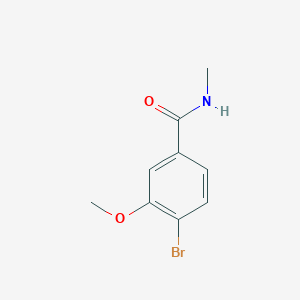

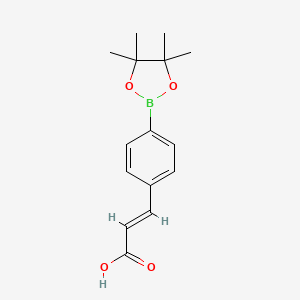

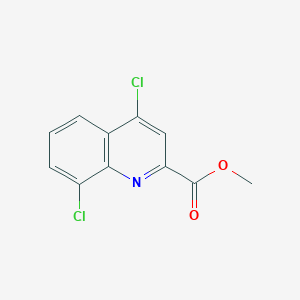

2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride , also known as 2-Methoxybenzoyl chloride , is an organic compound with the chemical formula C8H7ClO2 . It falls under the category of organic building blocks and is commonly used in synthetic chemistry . The compound features a quinoline ring system with a carbonyl chloride functional group and a methoxyphenyl substituent.

Synthesis Analysis

The synthesis of 2-Methoxybenzoyl chloride involves the reaction of 2-methoxybenzoic acid with thionyl chloride (SOCl2) . This process results in the replacement of the hydroxyl group in the carboxylic acid with a chloride group, yielding the desired compound .

Molecular Structure Analysis

O | C=O | Cl | CH3O | \ / C / \ / \ / \ C C \ / \ / \ / C | H Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Organic Synthesis

In organic synthesis, this compound can serve as a versatile intermediate. Its structure, featuring a quinoline core with a methoxyphenyl substituent, makes it suitable for constructing complex molecular architectures. It can be used in the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .

Material Science

In material science, the compound’s potential lies in its ability to act as a precursor for advanced materials. For instance, it could be used in the development of organic light-emitting diodes (OLEDs) or as a ligand for metal-organic frameworks (MOFs), which have applications in gas storage and separation .

Analytical Chemistry

“2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride” could be employed as a standard or reagent in chromatographic methods. Its unique structure allows it to be a reference compound in high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for the detection of related compounds or impurities .

Pharmacology

In pharmacology, the compound could be investigated for its biological activity. Given its structural similarity to compounds known to exhibit central nervous system activity, it may serve as a lead compound for the development of new therapeutic agents .

Biochemistry

Biochemically, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that interact with quinoline structures. This can provide insights into the metabolism of quinoline-based drugs and potentially lead to the discovery of new metabolic pathways .

Industrial Applications

Industrially, this compound could be utilized in the synthesis of dyes, pigments, or as a catalyst in various chemical reactions. Its ability to form complexes with metals can be exploited in catalysis, potentially improving the efficiency of industrial processes .

Medicinal Chemistry

In medicinal chemistry, the compound’s structure is conducive to modification, making it a valuable scaffold for drug design. It could be functionalized to create derivatives with enhanced pharmacokinetic properties or reduced toxicity .

Safety and Hazards

Mecanismo De Acción

Target of Action

For instance, 2-Methoxyestradiol, a drug that prevents the formation of new blood vessels that tumors need in order to grow (angiogenesis), has been shown to target Catechol O-methyltransferase, Cytochrome P450 1A1, Cytochrome P450 1B1, Cytochrome P450 19A1, and Hypoxia-inducible factor 1-alpha .

Mode of Action

For instance, selective inhibition by antibodies, biologicals, and small molecules has utilized unique modes of action, such as binding to protease secondary binding sites (exosites), allosterically blocking the protease active site, or preventing proMMP activation .

Biochemical Pathways

For instance, a non-phenolic C6-C2-type lignin model compound with the β-O-4 bond was acidolyzed in aqueous 82% 1,4-dioxane containing HBr, HCl, or H2SO4 with a concentration of 0.2 mol/L at 85 ℃ to examine the differences between these acidolyses .

Result of Action

For instance, 2-Methoxyestradiol belongs to the family of drugs called angiogenesis inhibitors and also acts as a vasodilator .

Action Environment

The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-11-7-8-15-13(9-11)14(18(19)21)10-16(20-15)12-5-3-4-6-17(12)22-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTZSBIOOAANKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198080 | |

| Record name | 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |

CAS RN |

1160253-73-5 | |

| Record name | 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.